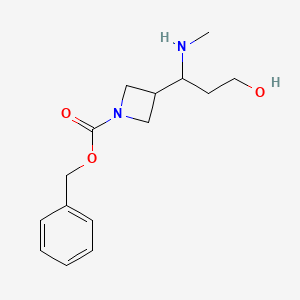
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines. . This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylamino group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors to form the azetidine ring, followed by functionalization to introduce the benzyl, hydroxy, and methylamino groups . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group back to a hydroxy group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups to the benzyl moiety .
Scientific Research Applications
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives such as:
Uniqueness
What sets Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methylamino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl 3-[3-hydroxy-1-(methylamino)propyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-16-14(7-8-18)13-9-17(10-13)15(19)20-11-12-5-3-2-4-6-12/h2-6,13-14,16,18H,7-11H2,1H3 |
InChI Key |
QQEJEYKXXTWBBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)

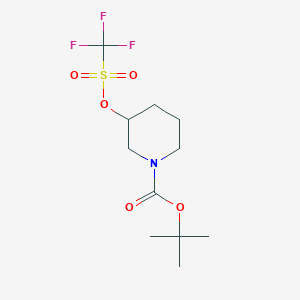
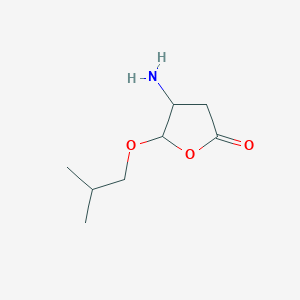
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
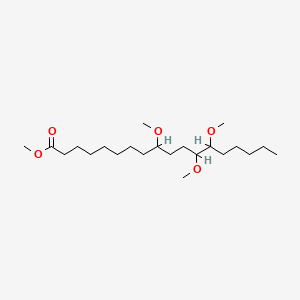
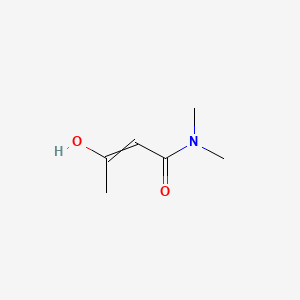
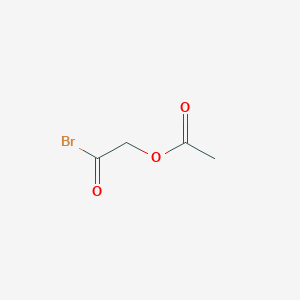
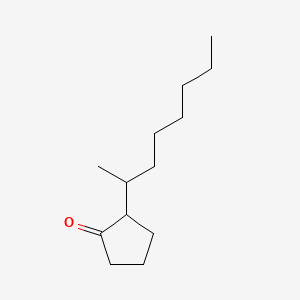
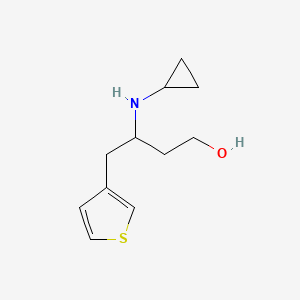
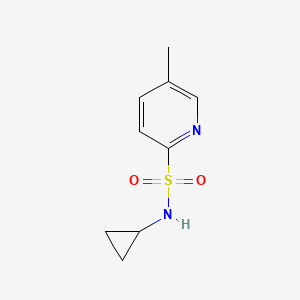
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
